molecular formula C14H19ClO B042407 4'-tert-Butyl-4-chlorobutyrophenone CAS No. 43076-61-5

4'-tert-Butyl-4-chlorobutyrophenone

Cat. No.: B042407
CAS No.: 43076-61-5
M. Wt: 238.75 g/mol
InChI Key: RLKSQLJFGCDUOX-UHFFFAOYSA-N
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Description

4’-tert-Butyl-4-chlorobutyrophenone is an organic compound with the molecular formula C14H19ClO and a molecular weight of 238.75 g/mol . It is characterized by a tert-butyl group attached to a phenyl ring, which is further connected to a butyrophenone structure with a chlorine atom. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-tert-Butyl-4-chlorobutyrophenone can be synthesized through several methods. One common approach involves the reaction of 4-tert-butylbenzoyl chloride with 4-chlorobutyryl chloride in the presence of a base such as pyridine . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of 4’-tert-Butyl-4-chlorobutyrophenone often involves large-scale batch reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. The compound is usually produced in solid form and requires careful handling due to its potential hazards .

Chemical Reactions Analysis

Types of Reactions: 4’-tert-Butyl-4-chlorobutyrophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4’-tert-Butyl-4-chlorobutyrophenone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-tert-Butyl-4-chlorobutyrophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their catalytic activity. The presence of the tert-butyl and chlorine groups influences its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

    4-tert-Butylbenzoyl chloride: Shares the tert-butyl group and phenyl ring but lacks the butyrophenone structure.

    4-tert-Butylphenol: Contains the tert-butyl group and phenyl ring but differs in functional groups.

    4-Chlorobutyrophenone: Similar but lacks the tert-butyl group.

Uniqueness: 4’-tert-Butyl-4-chlorobutyrophenone is unique due to the combination of its tert-butyl group, phenyl ring, and butyrophenone structure with a chlorine atom. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications .

Properties

IUPAC Name

1-(4-tert-butylphenyl)-4-chlorobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClO/c1-14(2,3)12-8-6-11(7-9-12)13(16)5-4-10-15/h6-9H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKSQLJFGCDUOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1057745
Record name 4'-Tert-butyl-4-chlorobutyrophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43076-61-5
Record name 4-Chloro-1-[4-(1,1-dimethylethyl)phenyl]-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43076-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-tert-Butyl-4-chlorobutyrophenone
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043076615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Tert-butyl-4-chlorobutyrophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-tert-butyl-4-chlorobutyrophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.962
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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